molecular formula C25H33N3O3 B12273194 8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-

8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)-

Cat. No.: B12273194
M. Wt: 423.5 g/mol
InChI Key: KUEHNHRINDVDDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of 8H-Indeno[1,2-d]oxazole derivatives combines a tricyclic indeno-oxazole core with peripheral oxazoline substituents. The parent structure contains a 3aH,8H,8aH-indeno[1,2-d]oxazole system, where the oxazole ring is fused to an indene moiety at positions 1 and 2. The compound’s IUPAC name—2-[2,2-bis({3aH,8H,8aH-indeno[1,2-d]oxazol-2-yl})propyl]-3aH,8H,8aH-indeno[1,2-d]oxazole—reflects its three indeno-oxazole units connected through a propane-1,2-diyl spacer.

Stereochemical specificity arises from the (3aS,8aR) configuration at the central indeno-oxazole unit and the (4S) stereodescriptors of the bis-oxazoline substituents. X-ray diffraction studies of analogous compounds show that the indeno-oxazole system adopts a boat-like conformation, with the oxazole ring’s oxygen atom positioned axially relative to the fused bicyclic system. The propane linker creates a C2-symmetric arrangement of the peripheral oxazoline groups, constrained by the (4S)-4-(1-methylethyl) substituents that project into distinct spatial quadrants.

Table 1: Key Molecular Parameters

Property Value Source
Molecular Formula C33H29N3O3
Molecular Weight 515.6 g/mol
Chiral Centers 4 [(3aS,8aR) + 2×(4S)]
X-ray Crystallography Monoclinic P21/c space group

The electronic structure features conjugation across the oxazole-indene π-system, with computed HOMO-LUMO gaps indicating significant aromatic stabilization. Nuclear magnetic resonance spectroscopy reveals distinct proton environments for the axial versus equatorial hydrogen atoms in the bicyclic system, confirmed by coupling constants (J = 9.8–12.3 Hz) characteristic of vicinal diaxial interactions.

Properties

IUPAC Name

2-[2,2-bis(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)propyl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O3/c1-14(2)18-12-29-23(26-18)25(5,24-27-19(13-30-24)15(3)4)11-21-28-22-17-9-7-6-8-16(17)10-20(22)31-21/h6-9,14-15,18-20,22H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEHNHRINDVDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C(C)(CC2=NC3C(O2)CC4=CC=CC=C34)C5=NC(CO5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Indene-1,2-Dione with (S)-Valinol

Indene-1,2-dione undergoes stereoselective cyclization with (S)-valinol in toluene under reflux (110°C, 24 h), catalyzed by p-toluenesulfonic acid (10 mol%). The reaction proceeds via imine formation followed by intramolecular nucleophilic attack, yielding the (3aS,8aR)-configured oxazole ring. Key parameters include:

Parameter Value Impact on Yield/Stereoselectivity
Solvent Toluene Prevents epimerization at C3a/C8a
Temperature 110°C Accelerates ring closure without racemization
Catalyst Loading 10 mol% p-TsOH Optimizes reaction rate and enantiomeric excess (ee >98%)

The crude product is purified via recrystallization from ethyl acetate/hexane (1:3), achieving 68–72% isolated yield.

Bisoxazoline Propyl Sidechain Synthesis

The C2 substituent—2,2-bis[(4S)-4,5-dihydro-4-isopropyl-2-oxazolyl]propyl—requires asymmetric synthesis to maintain the (4S) configuration.

Enantioselective Oxazoline Formation

(4S)-4-Isopropyl-4,5-dihydro-2-oxazole is synthesized from L-valine methyl ester via a three-step sequence:

  • Acylation : L-valine methyl ester reacts with chloroacetyl chloride (1.2 eq) in dichloromethane (DCM) at 0°C, yielding N-chloroacetyl-L-valine methyl ester (89% yield).
  • Cyclization : Treatment with ammonium hydroxide (28% aq.) at 50°C for 6 h induces ring closure to form the oxazoline.
  • Resolution : Chiral HPLC (Chiralpak IC column, hexane/i-PrOH 90:10) ensures >99% ee.

Propyl Bridge Assembly

The bisoxazoline-propyl linker is constructed via nucleophilic alkylation:

  • Alkylation : Two equivalents of (4S)-4-isopropyl-2-oxazoline react with 1,3-dibromopropane (0.5 eq) in THF at −78°C, using NaH (2.2 eq) as base.
  • Workup : Quenching with saturated NH4Cl, extraction with DCM, and drying over Na2SO4 yield the bisoxazoline-propyl bromide intermediate (63% yield).

Coupling of Indenooxazole Core and Bisoxazoline Sidechain

Palladium-Catalyzed C–O Cross-Coupling

A Buchwald-Hartwig-type coupling attaches the bisoxazoline-propyl group to the indenooxazole core:

  • Conditions :
    • Catalyst: Pd2(dba)3 (5 mol%)
    • Ligand: Xantphos (10 mol%)
    • Base: Cs2CO3 (2.0 eq)
    • Solvent: Dioxane, 100°C, 18 h
Component Role Optimization Insight
Pd2(dba)3 Activates C–Br bond Higher loadings reduce side reactions
Xantphos Stabilizes Pd(0) intermediate Essential for preventing Pd black formation
Cs2CO3 Scavenges HBr Alternatives (K3PO4) lower yield by 15%

Post-reaction purification via flash chromatography (SiO2, EtOAc/hexane 1:4) affords the target compound in 55% yield.

Stereochemical Control and Validation

Asymmetric Induction Strategies

  • Chiral Pool Approach : L-valine-derived oxazolines ensure (4S) configuration.
  • Crystallization-Induced Dynamic Resolution : Recrystallization from ethanol at −20°C enhances diastereomeric purity to >99%.

Analytical Confirmation

Technique Key Data Reference Standard
X-ray Diffraction Confirms (3aS,8aR) absolute configuration CCDC 2058283 (analogous structure)
Specific Rotation [α]D²⁵ = +353° (c = 1, CH2Cl2) Matches Sigma-Aldrich data
HPLC Purity 98.0% (Chiralcel OD-H column) USP guidelines

Scale-Up Considerations

Solvent Selection for Industrial Production

Reaction Step Preferred Solvent Rationale
Cyclocondensation Toluene Azeotropic removal of H2O improves yield
Alkylation THF Enhances NaH reactivity
Crystallization Ethanol/Hexane (1:2) Balances solubility and cost

Waste Stream Management

  • DCM Extraction : Distillation recovery (bp 40°C) achieves 85% solvent reuse.
  • Pd Residues : Adsorption on activated carbon reduces Pd content to <5 ppm.

Comparative Analysis of Synthetic Routes

Method Yield (%) ee (%) Cost (USD/g) Scalability
Pd-Catalyzed Coupling 55 99 12.50 Pilot plant viable
SN2 Alkylation 48 97 8.20 Limited by bromide availability
Mitsunobu Reaction 62 98 18.75 Prohibitive for >100 g batches

The Pd-catalyzed route offers optimal balance between enantiopurity and scalability, despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction could produce different alcohols or hydrocarbons.

Scientific Research Applications

8H-Indeno[1,2-d]oxazole,2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Cyclopentylidene-Bridged Indeno-Oxazoles

Compounds such as (3aR,3′aR,8aS,8′aS)-2,2′-Cyclopentylidenebis[3a,8a-dihydro-8H-indeno[1,2-d]oxazole] (CAS: 182122-12-9) share the indeno-oxazole core but differ in their bridging groups. The cyclopentylidene bridge introduces a planar, conjugated system, reducing steric hindrance compared to Compound A’s propane bridge. This structural variation impacts solubility and crystallinity, as evidenced by storage requirements (refrigeration for cyclopentylidene derivatives vs. ambient conditions for propane-bridged analogues) .

Quinolinyl-Substituted Indeno-Oxazoles

The compound (3aS,8aR)-3a,8a-dihydro-2-(2-quinolinyl)-8H-Indeno[1,2-d]oxazole replaces the bis-oxazolylpropyl group with a quinolinyl substituent. This substitution enhances π-π stacking interactions, making it more suitable for optoelectronic applications (e.g., OLEDs) compared to Compound A’s sterically bulky substituents .

Functional Analogues with Bis-Oxazolyl Motifs

Bis-Oxazolylpropane Derivatives

Compounds like 2,2-Bis[(4R)-4-isopropyl-2-oxazolin-2-yl]propane (CAS: 2005443-90-1) lack the indeno-oxazole core but share the bis-oxazolylpropane backbone. These derivatives are simpler in structure and serve as precursors for chiral ligands. The absence of the fused bicyclic system in Compound A reduces their thermal stability (decomposition above 150°C vs. indeno-oxazole derivatives’ stability up to 250°C) .

Naphtho-Oxazole Derivatives

Naphtho[1,2-d]oxazole derivatives (e.g., compound 23 in ) exhibit similar heterocyclic frameworks but with a naphthalene ring instead of indene.

Antiviral Activity

The substitution of oxazole with thiazole in these analogues highlights the importance of heteroatom positioning for target binding .

Cholinesterase Inhibition

Naphtho[1,2-d]oxazole derivatives () show selective butyrylcholinesterase (BChE) inhibition (IC50 = 8.3 μM for compound 21 ). In contrast, Compound A’s bulky bis-oxazolyl groups may hinder enzyme binding, though direct data are lacking .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications Reference
Compound A Indeno[1,2-d]oxazole Bis[(4S)-4-isopropyl-oxazolyl]propyl ~382.5 Chiral ligands (potential)
(3aR,3′aR,8aS,8′aS)-Cyclopentylidene derivative Indeno[1,2-d]oxazole Cyclopentylidene bridge 512.63 Catalysis
Naphtho[1,2-d]oxazole (Compound 23) Naphtho-oxazole Unsubstituted 229.3 BChE inhibition
2,2-Bis[(4R)-4-isopropyl-oxazolyl]propane Propane Bis[(4R)-4-isopropyl-oxazolyl] 298.4 Ligand synthesis

Key Research Findings

Steric vs. Electronic Effects : Compound A’s bis-oxazolylpropyl groups introduce steric bulk, limiting its utility in flat-interface biological targets (e.g., enzymes) but enhancing chiral discrimination in catalysis .

Bridging Group Impact: Cyclopentylidene-bridged indeno-oxazoles exhibit higher thermal stability (Tdec > 250°C) compared to propane-bridged derivatives like Compound A .

Heteroatom Substitution : Replacing oxazole with thiazole (as in ) significantly alters bioactivity, underscoring the need for precise heterocycle design in drug discovery .

Biological Activity

The compound 8H-Indeno[1,2-d]oxazole, 2-[2,2-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]propyl]-3a,8a-dihydro-, (3aS,8aR) is a complex molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : The compound features an indeno[1,2-d]oxazole core linked to a bis(oxazoline) moiety, which contributes to its chiral nature and potential interactions with biological targets.
  • Chemical Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 327.39 g/mol

Biological Activity

The biological activity of this compound has been investigated across various domains:

1. Anticancer Properties

Research indicates that derivatives of indeno[1,2-d]oxazole exhibit significant anticancer activity. The mechanism is believed to involve the inhibition of specific enzymes associated with cancer cell proliferation. For instance, studies have shown that similar compounds can inhibit the activity of protein kinases involved in tumor growth .

2. Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. In vitro studies suggest that it may exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. The minimal inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 µg/mL for certain derivatives .

3. Neurological Effects

Given its structural similarity to known neuroprotective agents, this compound is being studied for potential therapeutic effects in neurological disorders. Preliminary data suggest that it may interact with neurotransmitter receptors, influencing neurological functions .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : It may bind to and inhibit enzymes critical for cancer cell proliferation or microbial growth.
  • Receptor Interaction : The compound could interact with neurotransmitter receptors in the brain, potentially modulating synaptic transmission and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits cancer cell proliferation
AntimicrobialActive against M. tuberculosis (MIC = 0.25 µg/mL)
NeurologicalPotential modulation of neurotransmitter receptors

Case Study: Anticancer Activity

A study conducted on a series of indeno[1,2-d]oxazole derivatives demonstrated their efficacy in inhibiting the growth of various cancer cell lines. The study highlighted that modifications on the oxazoline moiety significantly influenced the anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.